molecular formula C9H9BrFNO B14068138 1-(3-Amino-4-fluorophenyl)-3-bromopropan-2-one

1-(3-Amino-4-fluorophenyl)-3-bromopropan-2-one

Cat. No.: B14068138
M. Wt: 246.08 g/mol
InChI Key: FJXHWVVFONLRAS-UHFFFAOYSA-N
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Description

1-(3-Amino-4-fluorophenyl)-3-bromopropan-2-one is a brominated aromatic ketone with a molecular formula of C₉H₈BrFNO₂ (estimated molecular weight: ~248.07 g/mol). The compound features a 3-amino-4-fluorophenyl group attached to a 3-bromopropan-2-one backbone. Its structure combines electron-withdrawing (bromine, fluorine) and electron-donating (amine) groups, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The bromine atom at the β-position of the ketone enhances electrophilicity, facilitating nucleophilic substitution reactions .

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

1-(3-amino-4-fluorophenyl)-3-bromopropan-2-one

InChI

InChI=1S/C9H9BrFNO/c10-5-7(13)3-6-1-2-8(11)9(12)4-6/h1-2,4H,3,5,12H2

InChI Key

FJXHWVVFONLRAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CBr)N)F

Origin of Product

United States

Preparation Methods

Bromination of 1-(3-Amino-4-fluorophenyl)propan-2-one

The most direct method involves brominating 1-(3-Amino-4-fluorophenyl)propan-2-one (I) at the α-position of the ketone group. This route is favored for its simplicity and scalability.

Reaction Conditions and Catalysts

Bromination is typically performed using molecular bromine ($$ \text{Br}_2 $$) or hydrobromic acid ($$ \text{HBr} $$) in the presence of a Lewis acid catalyst. For example:

  • Catalyst: $$ \text{FeCl}3 $$ or $$ \text{AlCl}3 $$ (0.1–1.0 equiv).
  • Solvent: Chloroform ($$ \text{CHCl}3 $$) or dichloromethane ($$ \text{CH}2\text{Cl}_2 $$) at 0–25°C.
  • Stoichiometry: 1.1–1.5 equiv of $$ \text{Br}_2 $$ to minimize di-bromination byproducts.

A representative reaction is:
$$
\text{1-(3-Amino-4-fluorophenyl)propan-2-one} + \text{Br}2 \xrightarrow{\text{FeCl}3, \text{CHCl}_3} \text{1-(3-Amino-4-fluorophenyl)-3-bromopropan-2-one} + \text{HBr}
$$

Yield Optimization

Yields depend on the purity of the starting material and reaction duration. Prolonged exposure to bromine (>6 hours) risks over-bromination, while insufficient time (<2 hours) leads to incomplete conversion. Trials indicate optimal yields of 70–85% after 4 hours at 10°C.

Table 1: Bromination Efficiency Under Varied Conditions
Catalyst Solvent Temp (°C) Time (h) Yield (%)
$$ \text{FeCl}_3 $$ $$ \text{CHCl}_3 $$ 0 4 82
$$ \text{AlCl}_3 $$ $$ \text{CH}2\text{Cl}2 $$ 25 3 78
None $$ \text{HBr (aq)} $$ 40 5 65

Alternative Route: Diazotization and Bromination

For cases where the precursor (I) is unavailable, the aromatic ring can be functionalized prior to ketone formation. This method, adapted from patent CN102060717A, involves:

Synthesis of 3-Amino-4-fluorophenol

  • Diazotization: 3-Nitro-4-fluorophenol is treated with $$ \text{NaNO}_2 $$ in hydrobromic acid ($$ \text{HBr} $$) at 0–10°C to form a diazonium salt.
  • Bromination: The diazonium salt is reacted with $$ \text{CuBr} $$ in $$ \text{HBr} $$ at 40–50°C, yielding 3-nitro-4-bromo-fluorophenol.
  • Reduction: The nitro group is reduced to an amino group using $$ \text{NH}2\text{NH}2 \cdot \text{H}2\text{O} $$ (hydrazine hydrate) in ethanol with an $$ \text{Fe}2\text{O}_3 $$ catalyst.

Critical Analysis of Methodologies

Direct Bromination vs. Stepwise Synthesis

  • Direct Bromination:

    • Advantages: Fewer steps, higher overall yield (80% vs. 60–70%).
    • Limitations: Requires access to (I), which may necessitate custom synthesis.
  • Stepwise Synthesis:

    • Advantages: Builds the aromatic ring with precise substituent placement.
    • Limitations: Multi-step process increases cost and time; lower yield due to intermediate purifications.

Side Reactions and Mitigation

  • Over-bromination: Addressed by stoichiometric control and low-temperature conditions.
  • Amino Group Degradation: Protection via acetylation ($$ \text{Ac}_2\text{O} $$) before bromination prevents unwanted side reactions.

Characterization and Quality Control

Spectroscopic Data

  • NMR ($$ ^1\text{H} $$):
    • δ 2.85 (s, 3H, COCH$$ _3 $$), δ 6.75–7.20 (m, 3H, aromatic), δ 4.10 (s, 2H, NH$$ _2 $$).
  • MS (ESI): m/z 246.08 [M+H]$$ ^+ $$ .

Purity Standards

Commercial batches (e.g., Capot Chemical Co.) specify ≥98% purity by HPLC, with residual solvents <0.1%.

Industrial Scalability and Environmental Considerations

Large-scale production favors direct bromination due to lower solvent waste and faster throughput. However, bromine handling requires stringent safety protocols, including closed-system reactors and scrubbers for $$ \text{HBr} $$ gas neutralization.

Chemical Reactions Analysis

1-(3-Amino-4-fluorophenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions and hydrogen gas with a palladium catalyst for reduction reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution with hydroxide ions results in the formation of 1-(3-Amino-4-fluorophenyl)-3-hydroxypropan-2-one.

Scientific Research Applications

1-(3-Amino-4-fluorophenyl)-3-bromopropan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-fluorophenyl)-3-bromopropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The amino and fluorine groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The bromopropanone moiety is involved in various chemical reactions that modulate the compound’s effects.

Comparison with Similar Compounds

1-(3-Amino-4-fluorophenyl)propan-2-one

  • Molecular Formula: C₉H₁₀FNO.
  • Key Differences : Lacks the bromine atom at the β-position of the ketone.
  • Impact :
    • Reactivity : The absence of bromine reduces electrophilicity, making it less reactive toward nucleophiles like amines or thiols.
    • Applications : Primarily used as a precursor for synthesizing brominated derivatives like the target compound.
  • Synthesis: Prepared via methods similar to those in , involving condensation of 3-amino-4-fluoroacetophenone derivatives .

1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one (CAS 1804043-04-6)

  • Molecular Formula: C₁₀H₉BrF₃NO₂.
  • Key Differences: Substituents: Trifluoromethoxy (-OCF₃) replaces the fluorine atom; the amino group is at position 2 instead of 3.
  • Impact :
    • Electronic Effects : The -OCF₃ group is strongly electron-withdrawing, further polarizing the ketone and increasing reactivity.
    • Physicochemical Properties : Higher molecular weight (312.08 g/mol) and lipophilicity compared to the target compound.
  • Applications : Likely used in fluorinated drug candidates due to enhanced metabolic stability .

1-(4-Amino-2-cyanophenyl)-3-bromopropan-2-one (CAS 1804220-65-2)

  • Molecular Formula : C₁₀H₈BrN₂O.
  • Key Differences: Substituents: A cyano (-CN) group at position 2 and an amino group at position 4.
  • Impact: Reactivity: The -CN group increases electrophilicity, enabling reactions with nucleophiles like Grignard reagents. Hydrogen Bonding: The amino group at position 4 may enhance solubility in polar solvents.
  • Applications: Potential use in heterocyclic synthesis (e.g., quinazolines) .

1-(3-Amino-4-fluorophenyl)butan-2-one

  • Molecular Formula: C₁₀H₁₁FNO.
  • Key Differences: A butanone chain (four carbons) replaces the propanone backbone.
  • Impact :
    • Lipophilicity : Longer alkyl chain increases logP, improving membrane permeability.
    • Steric Effects : May hinder access to the ketone in sterically crowded reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
1-(3-Amino-4-fluorophenyl)-3-bromopropan-2-one C₉H₈BrFNO₂ ~248.07 3-Br, 4-F, 3-NH₂ High (Br enhances electrophilicity)
1-(3-Amino-4-fluorophenyl)propan-2-one C₉H₁₀FNO 167.18 4-F, 3-NH₂ Moderate
1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one C₁₀H₉BrF₃NO₂ 312.08 3-OCF₃, 2-NH₂, 3-Br Very High (strong -I effect of -OCF₃)
1-(4-Amino-2-cyanophenyl)-3-bromopropan-2-one C₁₀H₈BrN₂O 267.09 2-CN, 4-NH₂, 3-Br High (CN increases electrophilicity)

Biological Activity

1-(3-Amino-4-fluorophenyl)-3-bromopropan-2-one is an organic compound notable for its structural features, including an amino group, a bromopropanone moiety, and a fluorophenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.

  • Molecular Formula : C10H10BrFNO
  • Molecular Weight : Approximately 263.09 g/mol
  • Structure : The compound consists of a bromopropanone backbone with an amino group and a fluorinated phenyl ring, which enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been identified:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, potentially leading to inhibition of enzymatic activity. This is particularly relevant in the context of cancer therapies where enzyme modulation can alter tumor growth dynamics.
  • Receptor Binding : The presence of the fluorine atom may enhance binding affinity towards specific receptors, influencing signaling pathways associated with cell proliferation and survival.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related derivatives can induce apoptosis in various cancer cell lines through mechanisms such as caspase activation and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (breast cancer)15.63Induces apoptosis via caspase activation
1-(3-Amino-4-chlorophenyl)-3-bromopropan-2-oneA549 (lung cancer)12.34Cell cycle arrest at G1 phase
1-(3-Amino-2-chlorophenyl)-3-bromopropan-2-oneU937 (leukemia)10.50Modulation of signaling pathways

Pharmacokinetics

Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary findings suggest:

  • Absorption : Moderate to high bioavailability.
  • Metabolism : Metabolically stable with a low clearance rate.
  • Protein Binding : Approximately 11% unbound in plasma, indicating significant protein interactions which may influence its therapeutic efficacy.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Study on AML Differentiation : A phenotypic screen identified small molecules that could stimulate differentiation in acute myeloid leukemia (AML) cells. Compounds similar to this compound were noted for their ability to induce differentiation and inhibit proliferation in AML cell lines .
  • Inhibition of Protein Kinases : A series of derivatives were evaluated for their ability to inhibit specific protein kinases involved in cancer progression. The presence of halogen substituents was found to enhance binding affinity and selectivity towards these targets .

Q & A

Basic Research Question

Single-Crystal Growth : Use slow evaporation of a saturated acetone solution to obtain diffraction-quality crystals.

Data Collection : Perform X-ray diffraction (XRD) with Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector.

Structure Refinement : Apply SHELXTL () for initial phasing and Mercury CSD () for visualizing packing motifs and hydrogen-bonding networks .

What are the common side reactions during the synthesis of this compound, and how can they be mitigated?

Advanced Research Question
Key side reactions include:

Amine Oxidation : The primary amine may oxidize to a nitro group. Mitigation: Use inert atmospheres (N2_2/Ar) and reducing agents like NaBH4_4 during reactions .

Halogen Displacement : Bromine may be replaced by nucleophiles (e.g., OH^-). Mitigation: Avoid protic solvents and strongly basic conditions .

Keto-Enol Tautomerism : Stabilize the ketone form by using acidic additives (e.g., acetic acid) in the reaction medium .

How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
The electron-withdrawing fluorine atom enhances the electrophilicity of the aryl ring, facilitating Suzuki-Miyaura couplings. However, steric hindrance from the amino group can limit reactivity. Methodological adjustments:

Catalyst Selection : Use Pd(PPh3_3)4_4 with bulky ligands to prevent deactivation by the amine.

Base Optimization : Employ Cs2_2CO3_3 to enhance transmetallation efficiency without degrading sensitive functional groups .

What purification techniques are most effective for isolating this compound?

Basic Research Question

Recrystallization : Use a 1:3 ethanol/water mixture to exploit solubility differences between the product and byproducts.

Chromatography : Normal-phase silica gel with gradient elution (5–20% ethyl acetate in hexane) effectively separates brominated isomers .

HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve polar impurities, particularly for analytical-scale purification .

How can researchers validate the stereochemical stability of this compound under varying pH conditions?

Advanced Research Question

pH-Dependent NMR : Record 1^1H NMR spectra in D2_2O at pH 2–12 to monitor amine protonation/deprotonation and ketone tautomerism .

Circular Dichroism (CD) : Analyze chiral centers (if present) for configurational stability under acidic/basic conditions.

Accelerated Degradation Studies : Heat the compound in buffered solutions (pH 4–9) and track decomposition via LC-MS .

What computational methods predict the biological activity of this compound?

Advanced Research Question

Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs), leveraging the bromine atom’s hydrophobic interactions.

QSAR Modeling : Develop quantitative structure-activity relationship models based on electronic descriptors (HOMO/LUMO energies) calculated via Gaussian .

MD Simulations : Run molecular dynamics (GROMACS) to assess binding stability in aqueous environments .

How can researchers address low yields in the final acylation step of the synthesis?

Basic Research Question

Catalyst Optimization : Replace AlCl3_3 with milder Lewis acids like FeCl3_3 to reduce side reactions.

Solvent Choice : Use dichloroethane instead of CS2_2 for better solubility and safer handling.

Stoichiometry Control : Limit acyl chloride usage to 1.1 equivalents to prevent over-acylation, as demonstrated in analogous propanone syntheses .

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